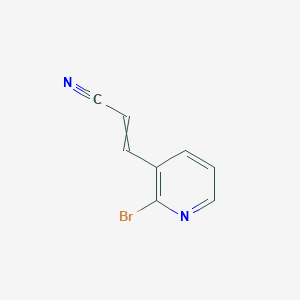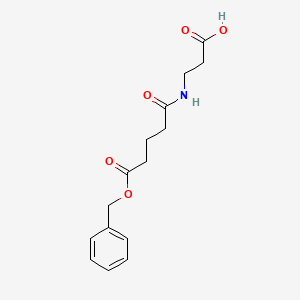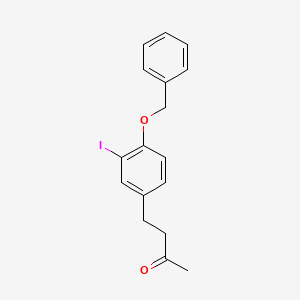
4-(4-Benzyloxy-3-iodophenyl)butan-2-one
Overview
Description
4-(4-Benzyloxy-3-iodophenyl)butan-2-one is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a phenyl ring, along with a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one typically involves multiple steps:
Bromination: The starting material, 4-benzyloxyphenol, undergoes bromination to introduce a bromine atom at the desired position.
Iodination: The brominated intermediate is then subjected to a halogen exchange reaction, where the bromine atom is replaced with an iodine atom using a suitable iodinating agent such as sodium iodide.
Coupling Reaction: The iodinated intermediate is then coupled with a butan-2-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxy-3-iodophenyl)butan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The butan-2-one moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Sodium iodide, potassium carbonate, and suitable solvents like acetone or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds and other complex organic molecules
Scientific Research Applications
4-(4-Benzyloxy-3-iodophenyl)butan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one depends on its application:
In Organic Synthesis: Acts as a building block in various synthetic pathways, facilitating the formation of new carbon-carbon bonds.
In Medicinal Chemistry: The benzyloxy and iodine groups can interact with biological targets, potentially modulating enzyme activity or receptor binding
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzyloxy-3-bromophenyl)butan-2-one: Similar structure but with a bromine atom instead of iodine.
4-(4-Benzyloxy-3-chlorophenyl)butan-2-one: Contains a chlorine atom instead of iodine.
4-(4-Benzyloxy-3-fluorophenyl)butan-2-one: Features a fluorine atom in place of iodine
Uniqueness
The presence of the iodine atom in 4-(4-Benzyloxy-3-iodophenyl)butan-2-one makes it more reactive in certain substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in specific synthetic applications, providing unique pathways for the formation of complex molecules .
Properties
IUPAC Name |
4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKVIIAMAMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
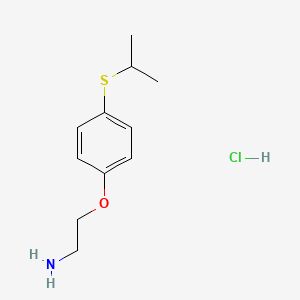

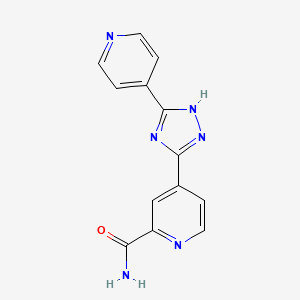
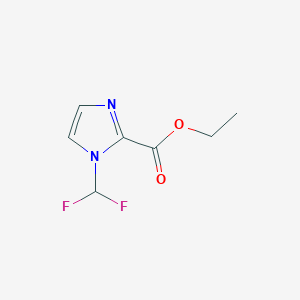
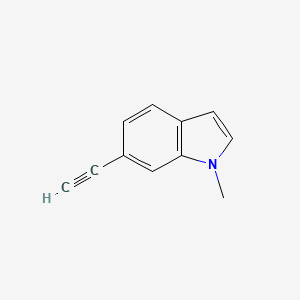
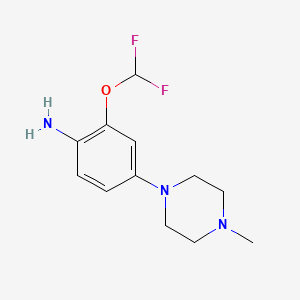
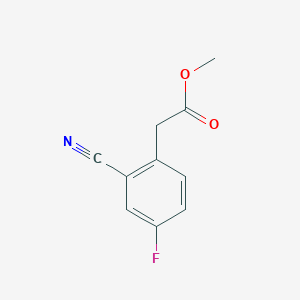
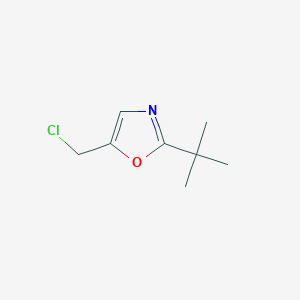
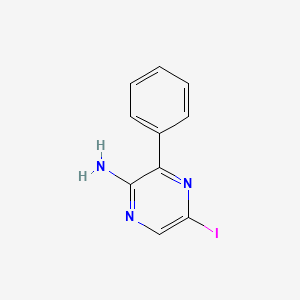
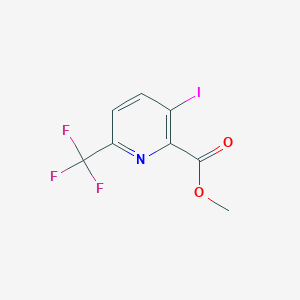
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)
